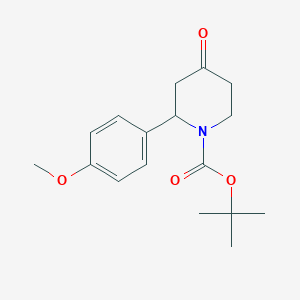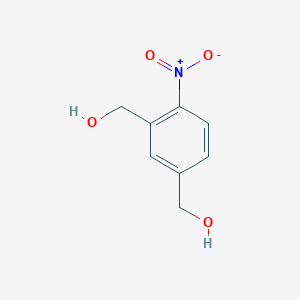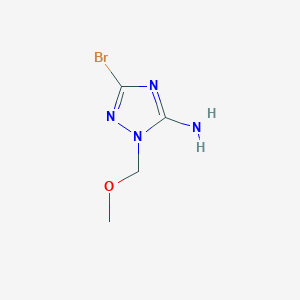![molecular formula C13H21N3O5 B1383224 5-[(1E)-3-amino-1-propenil]-2'-desoxiuridina CAS No. 116840-18-7](/img/structure/B1383224.png)
5-[(1E)-3-amino-1-propenil]-2'-desoxiuridina
Descripción general
Descripción
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is a nucleoside, a building block of RNA, and is known to play several critical biological roles. This compound is a derivative of uridine, which is a naturally occurring nucleoside found in RNA. It has a molecular formula of C13H21N3O5 and a molecular weight of 299.32 g/mol.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a critical role in the formation of RNA and is involved in various cellular processes. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. In industry, it is used in the production of pharmaceuticals and other biologically active compounds .
Análisis Bioquímico
Biochemical Properties
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- participates in several biochemical reactions, primarily due to its structural similarity to natural nucleosides. This compound interacts with various enzymes, including uridine-cytidine kinase, which phosphorylates uridine and cytidine to their respective monophosphate forms . The amino-propenyl modification can affect the binding affinity and specificity of these interactions, potentially altering the enzyme’s activity. Additionally, this compound may interact with RNA polymerase during RNA synthesis, influencing the incorporation of nucleotides into the growing RNA strand.
Cellular Effects
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- exerts several effects on cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases involved in signal transduction. This compound may also affect gene expression by altering the stability and translation efficiency of mRNA molecules. Furthermore, it can impact cellular metabolism by participating in nucleotide synthesis and degradation pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with uridine-cytidine kinase can lead to the phosphorylation of the compound, which is a crucial step in its metabolic activation. Additionally, the amino-propenyl group can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme’s active site, stabilizing the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .
Dosage Effects in Animal Models
The effects of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications. Studies have shown that the compound’s impact on cellular processes is dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is involved in several metabolic pathways, including nucleotide synthesis and degradation. It interacts with enzymes such as uridine-cytidine kinase and nucleoside phosphorylase, which play crucial roles in its metabolic activation and breakdown. The compound can influence metabolic flux by altering the balance between nucleotide synthesis and degradation, thereby affecting the overall levels of nucleotides within the cell. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Métodos De Preparación
The synthesis of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves several steps. One common method involves the modification of uridine with various aliphatic chains and aromatic groups to produce new derivatives . The reaction conditions typically include the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Mecanismo De Acción
The mechanism of action of uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- involves its incorporation into RNA, where it can influence various cellular processes. It promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, and stimulates the regeneration of various tissues . The molecular targets and pathways involved include the regulation of gene expression and the modulation of enzymatic activities .
Comparación Con Compuestos Similares
Uridine, 5-[(1E)-3-amino-1-propenyl]-2’-deoxy- is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other uridine derivatives, such as 5-ethynyluridine and uridine 5’-monophosphate . These compounds share some common features but differ in their specific chemical modifications and biological effects.
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-prop-1-enyl]pyrimidine-2,4-dione;methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5.CH5N/c1-2-3-7-5-14(12(18)13-11(7)17)10-4-8(16)9(6-15)19-10;1-2/h2-3,5,8-10,15-16H,4,6H2,1H3,(H,13,17,18);2H2,1H3/b3-2+;/t8-,9+,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPEXPMVCAHEF-BXRVNQLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383142.png)



![2-(2-Bromo-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1383149.png)

![tert-Butyl 6-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383151.png)
![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)
![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)
![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
![2-tert-Butyl 5-ethyl 7-oxo-2,6-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B1383161.png)

![N-[3-(3-Azetidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1383164.png)
